molecular formula C11H10O5 B8440623 (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid

Cat. No.: B8440623
M. Wt: 222.19 g/mol
InChI Key: TWUVAPFWYKZLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a methoxy group and a benzodioxole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid typically involves the reaction of 7-methoxy-1,3-benzodioxole with propenoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid is unique due to its specific structural features, such as the methoxy group and benzodioxole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C11H10O5/c1-14-8-4-7(2-3-10(12)13)5-9-11(8)16-6-15-9/h2-5H,6H2,1H3,(H,12,13)

InChI Key

TWUVAPFWYKZLOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.